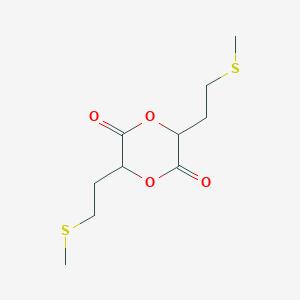![molecular formula C29H23FO4 B12108058 (E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona es un compuesto orgánico sintético caracterizado por sus características estructurales únicas. Este compuesto contiene un grupo fluorofenil, un grupo hidroxi fenil y dos grupos fenilmetoxilo, lo que lo convierte en una molécula de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona generalmente implica un proceso de varios pasos. Un método común incluye la condensación de 3-fluorobenzaldehído con 2-hidroxi-4,6-bis(fenilmetoxifenil)acetofenona en condiciones básicas. La reacción se lleva a cabo a menudo en presencia de una base como hidróxido de sodio o carbonato de potasio, y la mezcla de reacción se refluye para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Los catalizadores y solventes se seleccionan cuidadosamente para garantizar una producción eficiente y minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir por otros nucleófilos mediante reacciones de sustitución nucleofílica aromática.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Formación de un derivado de cetona.
Reducción: Formación de un derivado de alcohol.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
(E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Explorado como un compuesto líder en el descubrimiento y desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con características estructurales similares.
Ciproheptadina: Un compuesto con una estructura aromática similar pero con diferentes grupos funcionales.
Singularidad
(E)-3-(3-fluorofenil)-1-[2-hidroxi-4,6-bis(fenilmetoxifenil)]prop-2-en-1-ona es único debido a su combinación de grupos fluorofenilo e hidroxi fenilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C29H23FO4 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C29H23FO4/c30-24-13-7-12-21(16-24)14-15-26(31)29-27(32)17-25(33-19-22-8-3-1-4-9-22)18-28(29)34-20-23-10-5-2-6-11-23/h1-18,32H,19-20H2/b15-14+ |
Clave InChI |
QHEXIVYEYSTGEU-CCEZHUSRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)F)O |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


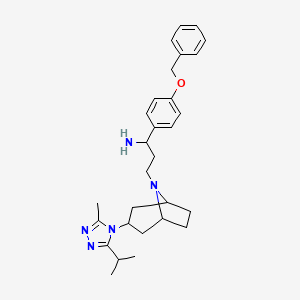
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
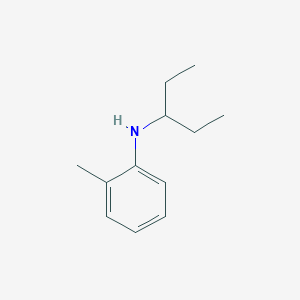
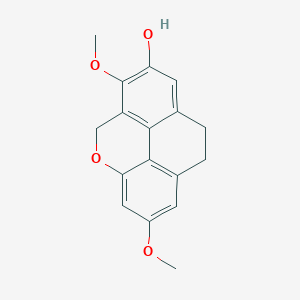
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
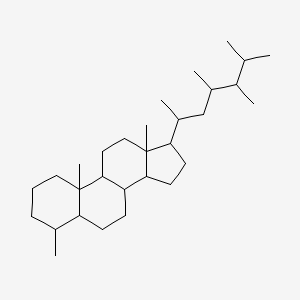

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)



